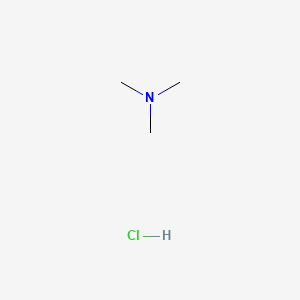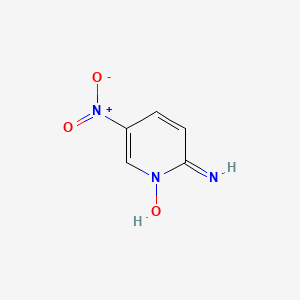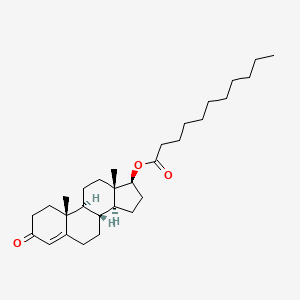
Testosterone undecanoate
Übersicht
Beschreibung
Testosterone undecanoate is a synthetic ester of testosterone, a naturally occurring androgen hormone. It is primarily used in testosterone replacement therapy for men with low testosterone levels. This compound is unique due to its long-acting nature, which allows for less frequent dosing compared to other testosterone formulations .
Wissenschaftliche Forschungsanwendungen
Testosteronundecanoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Synthese und die Reaktionen von Steroidestern zu untersuchen.
Biologie: Die Forschung konzentriert sich auf seine Rolle bei der Aktivierung des Androgenrezeptors und der Genexpression.
Medizin: Es wird in großem Umfang in der Testosteronersatztherapie bei Hypogonadismus und anderen Erkrankungen eingesetzt.
Industrie: Die Verbindung wird bei der Entwicklung lang wirkender Testosteronformulierungen für die therapeutische Anwendung eingesetzt .
Wirkmechanismus
Testosteronundecanoat wirkt als Prodrug von Testosteron. Nach der Verabreichung wird es hydrolysiert, um Testosteron freizusetzen, das dann an Androgenrezeptoren in den Zielgeweben bindet. Diese Bindung aktiviert den Androgenrezeptor, was zur Transkription spezifischer Gene führt, die die sekundären männlichen Geschlechtsmerkmale und andere physiologische Funktionen regulieren .
Wirkmechanismus
Target of Action
Testosterone undecanoate is an androgen indicated for testosterone replacement therapy in adult males with primary hypogonadism and hypogonadotropic hypogonadism . The primary target of this compound is the androgen receptor (AR), a nuclear receptor found in various tissues throughout the body . Testosterone, the active form of this compound, binds to AR and regulates gene expression, influencing a variety of physiological processes .
Mode of Action
This compound is a prodrug, meaning it is metabolized in the body into testosterone . Once metabolized, testosterone binds to AR, leading to conformational changes that allow the receptor to enter the nucleus and bind to specific DNA sequences, known as androgen response elements . This binding regulates the transcription of various genes, leading to changes in protein synthesis that can affect muscle growth, bone density, and other secondary sexual characteristics .
Biochemical Pathways
The conversion of this compound to testosterone is a key step in its mechanism of action . This process likely involves esterases, which cleave the undecanoate ester group to release testosterone . Once activated, testosterone can exert its effects through several biochemical pathways. For example, in muscle cells, testosterone-induced protein synthesis can lead to muscle growth .
Pharmacokinetics
This compound exhibits unique pharmacokinetics due to its formulation. It can be administered orally or intramuscularly . Following oral administration, this compound is absorbed in the small intestine and enters the lymphatic system, bypassing first-pass metabolism in the liver . This results in a higher bioavailability compared to other oral testosterone formulations . The elimination half-life of intramuscular this compound is approximately 20.9 to 33.9 days , allowing for less frequent dosing compared to other testosterone therapies .
Result of Action
The action of this compound results in increased levels of testosterone in the body, which can alleviate symptoms of testosterone deficiency. These symptoms can include decreased libido, erectile dysfunction, and loss of muscle and bone mass . By increasing testosterone levels, this compound can improve these symptoms and contribute to the maintenance of secondary sex characteristics .
Zukünftige Richtungen
Testosterone undecanoate has been found to be an effective, long-term treatment for men with low testosterone levels, with no evidence of liver toxicity . Future research may focus on the long-term effects of this compound therapy in hypogonadal men, regardless of their weight at the start of the study .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Testosteronundecanoat wird durch Veresterung von Testosteron mit Undecansäure synthetisiert. Der Prozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie N,N-Dimethylformamid (DMF) und Basen wie Pyridin. Die Reaktion wird bei niedrigen Temperaturen (0-10 °C) durchgeführt, um die Stabilität der Reaktanten und Produkte zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von hochreinem Testosteronundecanoat eine Veresterung, gefolgt von Reinigungsschritten, um eine Reinheit von 99,5 % oder höher zu erreichen. Diese Methode behebt Probleme im Zusammenhang mit Rohstoffverschmutzung und Abwasserbehandlung in der Produktion und eignet sich daher für die großtechnische Produktion .
Chemische Reaktionsanalyse
Arten von Reaktionen
Testosteronundecanoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Ketonen oder Carbonsäuren führen.
Reduktion: Reduktionsreaktionen können Ketone in Alkohole umwandeln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Die Bedingungen variieren je nach Substituent, aber häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Undecansäure ergeben, während die Reduktion Testosteronalkoholderivate erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions
Testosterone undecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield undecanoic acid, while reduction can produce testosterone alcohol derivatives .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Testosteronenantat
- Testosteroncypionat
- Testosteronpropionat
Vergleich
Testosteronundecanoat ist aufgrund seiner langen Halbwertszeit einzigartig, die eine weniger häufige Dosierung im Vergleich zu anderen Testosteronestern ermöglicht. Beispielsweise benötigen Testosteronenantat und Testosteroncypionat häufigere Injektionen (alle 1-2 Wochen), während Testosteronundecanoat alle 10-14 Wochen verabreicht werden kann .
Eigenschaften
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3/t24-,25-,26-,27-,29-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFVOAUHKGBEK-CNQKSJKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863661 | |
| Record name | Testosterone undecylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Details | http://www.abmole.com/literature/testosterone-undecanoate-msds.html | |
| Record name | Testosterone undecanoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Testosterone is a critical male sex hormone that is responsible for the normal growth and development of the male sex organs and the maintenance of secondary sex characteristics, such as the growth and maturation of male sex organs, the development of male hair distribution, vocal cord thickening, and alterations in body musculature and fat distribution. Male hypogonadism, resulting from insufficient testosterone secretion, has two main etiologies: primary hypogonadism is caused by defects in the gonads, whereas secondary hypogonadism is the failure of the hypothalamus (or pituitary) to produce sufficient gonadotropins (FSH and LH). In the circulation, testosterone undecanoate is cleaved by endogenous non-specific esterases to release testosterone, the active component of the compound. The undecanoate side chain is pharmacologically inactive. Testosterone can be further converted by 5α reductase to its more biologically active form, dihydrotestosterone (DHT). The actions of testosterone and DHT are mediated via androgen receptor, which is widely expressed in many tissues, including the bone, muscle, prostate, and adipose tissue. Testosterone binds to androgen receptors with high affinity and regulates target gene transcription involved in the normal growth and development of the male sex organs and the maintenance of secondary sex characteristics. Testosterone can cause improved sexual function, increased lean body mass, bone density, erythropoiesis, prostate size, and changes in lipid profiles. | |
| Record name | Testosterone undecanoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5949-44-0 | |
| Record name | Testosterone, undecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone undecanoate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone undecanoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Testosterone undecylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one undecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE UNDECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H16A5VCT9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does testosterone undecanoate exert its effects in the body?
A: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. [] After oral or intramuscular administration, it is cleaved into testosterone, the active androgenic hormone. [] Testosterone then binds to androgen receptors in target tissues, influencing gene expression and exerting a wide range of physiological effects. []
Q2: What are the downstream effects of testosterone activation in target tissues?
A2: Testosterone activation impacts various systems:
- Reproductive System: Stimulates spermatogenesis, develops and maintains male secondary sexual characteristics. [, ]
- Musculoskeletal System: Increases muscle mass and strength, influences bone density. [, ]
- Central Nervous System: Impacts libido, mood, and cognitive function. [, , , ]
- Metabolic System: Influences lipid metabolism, insulin sensitivity, and body composition. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula is C29H48O3, and its molecular weight is 440.7 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: While the provided research papers do not delve into detailed spectroscopic data, you can find this information in resources like the PubChem database or chemical supplier catalogs.
Q5: What is the stability of this compound in different formulations?
A: Research indicates that this compound dissolved in oleic acid exhibits good stability in both soft and hard gelatin capsules. [] A specific formulation incorporating castor oil as the carrier has also shown enhanced solubility and improved storage stability. []
Q6: Are there any specific material compatibility considerations for this compound formulations?
A: The choice of excipients and packaging materials is crucial for maintaining the stability and efficacy of this compound formulations. [, ] For example, formulations using oleic acid and beeswax require careful selection of dissolution media for accurate testing. [] Consulting pharmaceutical formulation guidelines and conducting appropriate compatibility studies is essential.
Q7: How is this compound absorbed and distributed in the body?
A: Oral this compound is absorbed through the lymphatic system, bypassing first-pass liver metabolism to a certain extent. [, ] It is then distributed throughout the body, ultimately reaching target tissues containing androgen receptors. [, ]
Q8: What are the differences in pharmacokinetic profiles between oral and injectable this compound?
A: Oral this compound is subject to more significant first-pass metabolism and exhibits greater fluctuations in plasma levels compared to the injectable form. [, ] Injectable this compound, particularly the long-acting formulation Nebido, offers sustained release and stable testosterone levels. [, , ]
Q9: How does the pharmacokinetic profile of this compound compare to other testosterone esters like testosterone enanthate?
A: this compound, particularly the injectable formulation, offers a longer duration of action and requires less frequent administration compared to short-acting esters like testosterone enanthate. [, , ]
Q10: What are the common in vitro and in vivo models used to study this compound?
A10: Researchers utilize various models, including:
- In vitro: Cell lines like MCF-7 breast cancer cells are used to investigate the antiproliferative effects of this compound in combination with other drugs. []
- In vivo: Rodent models, such as Wistar rats, are used to induce benign prostatic hyperplasia for studying the effects of this compound on prostate size and function. []
Q11: What is the clinical efficacy of this compound in treating hypogonadism?
A: Studies have shown that both oral and injectable this compound effectively improve symptoms of hypogonadism, including sexual function, mood, and metabolic parameters. [, , , , , ]
Q12: Are there any strategies being explored to improve the targeted delivery of this compound?
A12: While the provided research focuses on conventional oral and intramuscular formulations, targeted drug delivery approaches could potentially enhance efficacy and minimize off-target effects. Further research in this area might explore nanocarriers or other novel drug delivery systems for this compound.
Q13: What analytical methods are commonly used to measure this compound and its metabolites?
A13: Researchers use various techniques, including:
- Radioimmunoassay (RIA): To quantify testosterone and other androgens in serum samples. [, , ]
- Enzyme-Linked Immunosorbent Assay (ELISA): To measure this compound concentrations in biological samples. []
Q14: Is there any information available on the environmental fate and effects of this compound?
A: One study assessed the toxicity of this compound on Artemia nauplii (brine shrimp) and Betta splendens fish fry, indicating potential chronic toxic effects. [] More research is needed to fully understand its environmental impact and potential for bioaccumulation.
Q15: What factors influence the dissolution and solubility of this compound in different formulations?
A: The type of oil used as a carrier significantly affects dissolution. [, ] For instance, formulations with oleic acid show faster dissolution compared to those incorporating beeswax. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







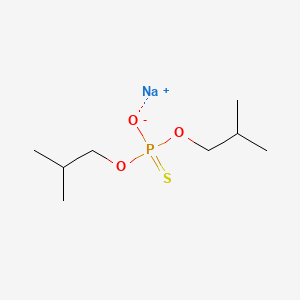
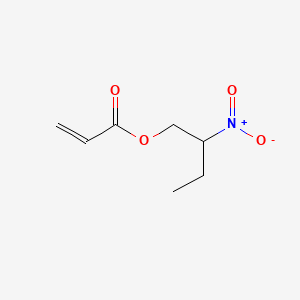
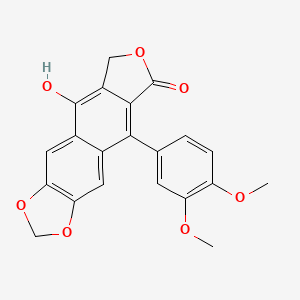

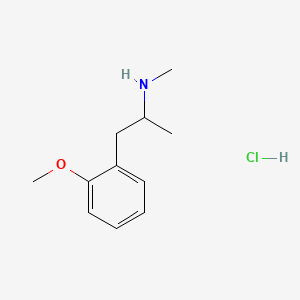
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B3395937.png)
